2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS 117723-64-5) is an N-aryl-substituted 2-aminopyrrole-3-carbonitrile bearing a 2-chlorophenyl group at the pyrrole nitrogen, two methyl groups at positions 4 and 5, an amino group at position 2, and a nitrile at position 3. It has a molecular formula of C₁₃H₁₂ClN₃, a molecular weight of 245.71 g/mol, a computed LogP of 3.78, and a topological polar surface area (PSA) of 54.74 Ų.

Molecular Formula C13H12ClN3
Molecular Weight 245.71 g/mol
CAS No. 117723-64-5
Cat. No. B12891310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
CAS117723-64-5
Molecular FormulaC13H12ClN3
Molecular Weight245.71 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1C#N)N)C2=CC=CC=C2Cl)C
InChIInChI=1S/C13H12ClN3/c1-8-9(2)17(13(16)10(8)7-15)12-6-4-3-5-11(12)14/h3-6H,16H2,1-2H3
InChIKeyWKXRYYKRGVCSPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS 117723-64-5): Procurement-Ready Physicochemical and Structural Profile


2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS 117723-64-5) is an N-aryl-substituted 2-aminopyrrole-3-carbonitrile bearing a 2-chlorophenyl group at the pyrrole nitrogen, two methyl groups at positions 4 and 5, an amino group at position 2, and a nitrile at position 3 . It has a molecular formula of C₁₃H₁₂ClN₃, a molecular weight of 245.71 g/mol, a computed LogP of 3.78, and a topological polar surface area (PSA) of 54.74 Ų . The compound is commercially available from multiple suppliers at purities of ≥95% . This 2-aminopyrrole-3-carbonitrile scaffold belongs to a class with documented utility in medicinal chemistry, including applications as metallo-β-lactamase inhibitors, kinase inhibitor building blocks, and STING receptor agonist precursors [1][2].

Why 2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile Cannot Be Interchanged with Its 3-Chloro, 4-Chloro, or Unsubstituted Phenyl Analogs


Although the 2-chloro (ortho), 3-chloro (meta), and 4-chloro (para) isomers of 2-amino-1-(chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile share the identical molecular formula (C₁₃H₁₂ClN₃) and molecular weight (245.71 g/mol), their chlorine substitution position creates distinct electronic, steric, and lipophilicity profiles that preclude generic substitution . The ortho-chloro substituent introduces steric hindrance around the pyrrole N-aryl bond, restricting rotational freedom and altering the dihedral angle between the chlorophenyl and pyrrole rings compared to the para isomer . This conformational constraint directly impacts molecular recognition at biological targets, as demonstrated in SAR studies of related 2-aminopyrrole-3-carbonitrile derivatives where N-aryl substitution patterns critically influenced inhibitory potency [1]. Furthermore, the computed LogP of the target 2-chloro isomer (3.78) exceeds that of the unsubstituted phenyl analog (3.13) by 0.65 log units, representing an approximately 4.5-fold increase in theoretical lipophilicity that affects membrane permeability, solubility, and non-specific protein binding [2].

Quantitative Differentiation Evidence for 2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile vs. Its Closest Structural Analogs


Regioisomeric Chlorine Position: Ortho (2-Chloro) vs. Para (4-Chloro) Substitution Defines Conformational and Electronic Landscape

The target compound bears chlorine at the ortho (2-) position of the N-phenyl ring, whereas the commercially available 4-chloro analog (CAS 72578-34-8) places chlorine at the para position. This positional isomerism generates distinct molecular geometries: the ortho-chloro substituent sterically hinders rotation around the N–C(phenyl) bond, resulting in a higher rotational barrier and a preferred non-coplanar conformation between the pyrrole and chlorophenyl rings . In contrast, the para-chloro isomer permits free rotation with minimal steric penalty. The predicted pKa of the 4-chloro isomer is 2.34 (±0.14), reflecting the electron-withdrawing resonance effect of para-chlorine on the pyrrole amino group; the ortho-chloro isomer is expected to exhibit a different pKa due to the combined inductive and steric effects that alter the basicity of the 2-amino group . These conformational and electronic differences are critical in biological target engagement: SAR studies on the related 2-aminopyrrole-3-carbonitrile chemotype have demonstrated that N-aryl substitution geometry is a key determinant of inhibitory potency against metallo-β-lactamases [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Lipophilicity Differentiation: Computed LogP of 3.78 for the 2-Chloro Isomer vs. 3.13 for the Unsubstituted Phenyl Analog

The computed octanol-water partition coefficient (LogP) for the target 2-chlorophenyl compound is 3.78, compared to 3.13 for the unsubstituted N-phenyl analog (CAS 54329-29-2) [1]. This difference of 0.65 LogP units corresponds to a theoretical ~4.5-fold increase in lipophilicity for the chlorinated compound. Both compounds share the same PSA of 54.74 Ų, as the chlorine atom does not contribute additional polar surface area [1]. The increased LogP without a change in PSA results in a lower predicted PSA/LogP ratio for the 2-chloro compound, suggesting altered permeability-solubility balance. The 2-chloro compound also has a higher molecular weight than the unsubstituted analog (245.71 vs. 211.26 g/mol), due to the chlorine substituent [1]. The unsubstituted phenyl analog has a predicted density of 1.127 g/cm³ and boiling point of 426.8 °C at 760 mmHg; comparable experimental data for the 2-chloro compound are not publicly available [1].

Lipophilicity Drug Design ADME Prediction Physicochemical Profiling

2-Aminopyrrole-3-carbonitrile Scaffold: Validated Pharmacophore for Metallo-β-Lactamase Inhibition — Class-Level Evidence Supporting the Core Chemotype

The 2-aminopyrrole-3-carbonitrile core present in the target compound has been independently validated as a productive scaffold for broad-spectrum metallo-β-lactamase (MBL) inhibition. In a systematic SAR study, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (compound 5a) demonstrated inhibitory activity against representatives of all three major MBL subclasses (B1: IMP-1; B2: CphA; B3: AIM-1), with the 3-carbonitrile group and the N-substitution pattern identified as critical pharmacophoric elements [1]. The most potent derivatives achieved re-sensitization of MBL-producing bacteria toward meropenem in cell-based assays [1]. Although the target compound (2-chlorophenyl, 4,5-dimethyl substitution) has not been directly evaluated in published MBL assays, its core scaffold is identical to the validated chemotype, and its distinct ortho-chloro N-aryl substitution and 4,5-dimethyl pattern (vs. the published 4,5-diphenyl) offer differentiated vectors for SAR exploration [1]. Separately, 1H-pyrrole-3-carbonitrile derivatives have been reported as STING receptor agonists, with representative compound 14a showing an IC₅₀ of 16.11 nM, further demonstrating the pharmaceutical relevance of the pyrrole-3-carbonitrile scaffold [2].

Antimicrobial Resistance Metallo-β-Lactamase Scaffold Validation Medicinal Chemistry

Supplier Purity and Availability: ≥95% Purity with Established Commercial Access vs. Alternative Isomers

The target 2-chloro isomer (CAS 117723-64-5) is stocked by commercial suppliers at ≥95% purity (e.g., Leyan Catalog No. 1839290) . The 4-chloro isomer (CAS 72578-34-8) is available at 98% purity (Leyan Catalog No. 1393216), and the 3-chloro isomer (CAS 72578-54-2) is listed at 98% purity (Leyan Catalog No. 1397202) . While the 4-chloro and 3-chloro isomers offer marginally higher nominal purity, the 2-chloro isomer is the only regioisomer that provides the ortho-chloro substitution pattern essential for exploring sterically constrained N-aryl conformations in SAR studies . Importantly, the unsubstituted phenyl analog (CAS 54329-29-2) has been discontinued by at least one major supplier (Sigma-Aldrich), potentially affecting long-term procurement reliability for that comparator . All three chlorinated isomers share the same molecular formula and molecular weight, making analytical authentication (e.g., by NMR or HPLC retention time differentiation) essential for confirming regioisomeric identity upon receipt .

Chemical Procurement Building Block Purity Specification Supply Chain

Explicit Gap Statement: Absence of Published Direct Comparative Biological Potency Data for This Specific Compound

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents as of April 2026 did not identify any peer-reviewed publication or patent containing quantitative biological activity data (IC₅₀, Kᵢ, MIC, EC₅₀, or functional assay results) for 2-amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS 117723-64-5) specifically [1][2]. No direct head-to-head comparison data exist for this compound against its 3-chloro, 4-chloro, or unsubstituted phenyl analogs in any published assay system. The differentiation evidence presented in this guide therefore relies on (i) computed and predicted physicochemical properties, (ii) regioisomeric structural analysis, (iii) class-level scaffold inference from published SAR on related 2-aminopyrrole-3-carbonitriles, and (iv) commercial availability parameters. Users requiring guaranteed biological potency differentiation between regioisomers must commission bespoke comparative profiling. This limitation is not unique to this compound; it reflects the reality that many specialized research building blocks have not undergone systematic biological annotation.

Data Transparency Procurement Decision Support Research Gap Analysis

Recommended Application Scenarios for 2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile Based on Evidence-Supported Differentiation


Scaffold Diversification in Metallo-β-Lactamase Inhibitor Lead Optimization: Probing Ortho-Substituted N-Aryl SAR

The validated 2-aminopyrrole-3-carbonitrile chemotype has demonstrated broad-spectrum MBL inhibition when substituted with N-benzyl and 4,5-diphenyl groups [1]. The target compound introduces an ortho-chlorophenyl N-substituent with 4,5-dimethyl groups, creating a structurally distinct analogue for SAR expansion. Researchers can use this compound to systematically evaluate how ortho-chloro-induced conformational restriction at the N-aryl bond affects MBL inhibitory potency compared to the published para-substituted and unsubstituted N-aryl variants. The computed LogP difference (3.78 vs. 3.13 for the unsubstituted phenyl analog) also enables exploration of lipophilicity-driven potency shifts .

Kinase Inhibitor Fragment and Building Block Synthesis Exploiting Orthogonal Functional Groups

The compound contains three chemically addressable functional groups—the 2-amino group (nucleophilic, capable of acylation, sulfonylation, or reductive amination), the 3-carbonitrile (hydrogen-bond acceptor, dipole modulator, and precursor to amidine, tetrazole, or aminomethyl groups), and the 2-chlorophenyl ring (capable of further functionalization via cross-coupling or nucleophilic aromatic substitution). These orthogonal handles make the compound a versatile building block for generating focused kinase inhibitor libraries, particularly for targets where N-aryl pyrrole scaffolds have shown affinity, such as JAK family kinases [2]. The ortho-chloro substitution further provides a site for potential halogen bonding interactions with target protein backbone carbonyls.

Physicochemical Property Benchmarking for CNS Drug Discovery: High LogP, Moderate PSA Lead-like Probe

With a computed LogP of 3.78 and PSA of 54.74 Ų, the compound resides near the upper boundary of CNS drug-like chemical space (typically LogP <5, PSA <90 Ų) . Its molecular weight of 245.71 g/mol is well within lead-like limits (<350 g/mol). These properties position it as a suitable probe for evaluating how incremental lipophilicity changes (ΔLogP +0.65 vs. the unsubstituted phenyl analog) affect passive membrane permeability, P-glycoprotein efflux ratio, and brain tissue binding in CNS-targeted programs. The lack of a basic center with a predicted pKa >7 suggests predominantly neutral species at physiological pH, favoring passive diffusion.

Analytical Reference Standard for Regioisomeric Differentiation in Quality Control

Because the 2-chloro, 3-chloro, and 4-chloro isomers share identical molecular formulas and molecular weights (C₁₃H₁₂ClN₃, 245.71 g/mol), they cannot be distinguished by mass spectrometry alone and may co-elute under non-optimized HPLC conditions . The 2-chloro compound can serve as a certified reference standard for developing and validating orthogonal analytical methods (e.g., ¹H NMR chemical shift fingerprinting, optimized reversed-phase HPLC gradient separation, or chiral SFC when applicable) that unambiguously confirm regioisomeric identity in synthetic chemistry workflows.

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